molecular formula C8H7FN2O2S B13632165 6-fluoro-1H-indole-3-sulfonamide

6-fluoro-1H-indole-3-sulfonamide

Cat. No.: B13632165
M. Wt: 214.22 g/mol
InChI Key: NLKRPMRNRANKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-indole-3-sulfonamide is a high-purity biochemical building block designed to support advanced pharmaceutical and medicinal chemistry research. This compound features a indole scaffold, a structure of significant interest due to its presence in numerous biologically active molecules . The integration of a sulfonamide group enhances its potential as a pharmacophore, making it a valuable precursor for developing novel therapeutic agents . Researchers are exploring sulfonamide-based indole derivatives for their potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria . Furthermore, structural analogs of this compound are being investigated as modulators of the GPR17 receptor, a target for the treatment of central nervous system (CNS) disorders such as multiple sclerosis . The electrochemical properties of indole-sulfonamide derivatives can also be studied using techniques like cyclic voltammetry to understand structure-activity relationships, which is crucial for rational drug design . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

6-fluoro-1H-indole-3-sulfonamide

InChI

InChI=1S/C8H7FN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13)

InChI Key

NLKRPMRNRANKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Fluoro 1h Indole 3 Sulfonamide Analogs

Crafting the Indole (B1671886) Sulfonamide Core

The synthesis of indole sulfonamides, including the 6-fluoro substituted variant, relies on fundamental organic chemistry principles. Key strategies involve introducing the sulfonamide group onto the indole nucleus, often at the C3 position, and modifying existing indole structures.

Introducing the Sulfonamide Moiety through Functionalization

A primary method for synthesizing indole-3-sulfonamides involves the direct functionalization of the indole ring. This is typically achieved through electrophilic substitution, where the indole nucleus reacts with a sulfonylating agent. A common approach is the reaction of indoles with sulfonyl chlorides in the presence of a catalyst. researchgate.net For instance, indium tribromide has been shown to be an effective catalyst for the reaction between indoles and sulfonyl chlorides, leading to the formation of 3-arylsulfonyl indoles with high regioselectivity and in high yields at room temperature. researchgate.net

Another approach involves the direct C-H functionalization of indoles. acs.org This method offers an efficient and atom-economical way to create diverse indole scaffolds. acs.org For example, an electrochemical sulfonylation process has been developed that uses inorganic sulfites as a source of sulfur dioxide, allowing for the direct synthesis of indoyl sulfonate esters under mild conditions. acs.org

Building from 6-fluoro-1H-indole-3-carbohydrazide Precursors

While direct sulfonylation is a common route, another synthetic pathway involves the use of precursors like 6-fluoro-1H-indole-3-carbohydrazide. Although specific examples detailing the direct conversion of 6-fluoro-1H-indole-3-carbohydrazide to the corresponding sulfonamide were not found in the provided search results, the general principle of using a carbohydrazide (B1668358) as a starting material for further derivatization is a well-established synthetic strategy. This would typically involve converting the carbohydrazide moiety into a different functional group that can then be transformed into a sulfonamide.

The Role of Sulfonylation Reactions

Sulfonylation reactions are central to the synthesis of 6-fluoro-1H-indole-3-sulfonamide scaffolds. These reactions introduce the critical sulfonyl group, which is a key component of the final sulfonamide. The most common method involves the use of sulfonyl chlorides as the sulfonating agent. researchgate.netnih.govnih.gov The reaction conditions can be varied, with some methods employing catalysts like indium tribromide to facilitate the reaction. researchgate.net The choice of solvent and base is also crucial for optimizing the reaction yield and purity of the product.

Recent advancements have also explored alternative sulfonylation methods. For example, a copper-catalyzed decarboxylative halosulfonylation has been developed to synthesize sulfonamides from aromatic carboxylic acids and amines in a one-pot reaction. princeton.edu This method avoids the need to pre-functionalize the starting materials. princeton.edu

Accelerating Synthesis with Microwaves

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of various organic compounds, including indole derivatives. researchgate.netnih.govmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netnih.gov

In the context of indole sulfonamide synthesis, microwave irradiation can be applied to various steps, such as the initial formation of the indole ring or the subsequent sulfonylation reaction. researchgate.netnih.gov For example, microwave-assisted synthesis has been successfully used to prepare 1,3,5-trisubstituted pyrazoline derivatives containing a sulfonamide group. nih.gov The use of microwave irradiation has also been reported for the synthesis of various indole derivatives, highlighting its broad applicability in this area of medicinal chemistry. nih.govmdpi.comnih.gov

Designing and Synthesizing Novel Hybrid Molecules

The versatility of the this compound scaffold allows for the design and synthesis of novel hybrid molecules with potentially enhanced biological activities. nih.govrsc.org This involves combining the indole sulfonamide core with other pharmacologically active moieties.

For instance, novel indoleamide derivatives bearing both a sulfonamide and a triazole pharmacophore have been synthesized and evaluated for their antiplasmodial activity. nih.gov Another study focused on creating hybrid molecules by linking the indole sulfonamide scaffold to other heterocyclic rings, aiming to develop new tubulin polymerization inhibitors. rsc.org The synthesis of these hybrid molecules often involves multi-step reaction sequences, where the this compound core is first synthesized and then further modified to introduce the desired functionalities.

Below is a table summarizing various synthetic approaches for indole sulfonamides:

Synthetic Strategy Key Reagents/Conditions Advantages Reference
Indole Functionalization Sulfonyl chlorides, InBr₃ catalystHigh regioselectivity, high yields researchgate.net
Electrochemical Sulfonylation Inorganic sulfites, alcohols, undivided electrolysis cellMild conditions, cost-effective acs.org
Microwave-Assisted Synthesis Microwave irradiationShorter reaction times, higher yields researchgate.netnih.govnih.gov
Hybrid Molecule Synthesis Multi-step synthesis, coupling with other pharmacophoresPotential for enhanced biological activity nih.govrsc.org
Decarboxylative Halosulfonylation Copper catalyst, aromatic carboxylic acids, aminesOne-pot reaction, no pre-functionalization needed princeton.edu

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indole 3 Sulfonamide Derivatives

Influence of Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the C-6 position of the indole (B1671886) ring has a significant impact on the biological activity of indole derivatives. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, influence its binding to target proteins, and improve metabolic stability.

Research on related indole-containing compounds has demonstrated the beneficial effects of fluorine substitution. For instance, in a series of tetrahydro-γ-carboline derivatives, a 6-fluoro substitution was found to be advantageous for their activity as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. The presence of fluorine at this position can enhance the binding affinity of the molecule to its biological target through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

Furthermore, studies on indole 2- and 3-carboxamides have shown that the presence of fluorine atoms in the fused ring can strengthen their inhibitory activity against certain enzymes. nih.gov This suggests that the 6-fluoro substituent in 6-fluoro-1H-indole-3-sulfonamide is likely a key contributor to its biological profile. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indole N-H, influencing its hydrogen bonding capabilities.

Table 1: Influence of Fluoro Substitution on Biological Activity in Related Indole Derivatives
Compound SeriesPosition of Fluoro SubstitutionObserved Effect on Biological ActivityReference
Tetrahydro-γ-carbolinesC-6Beneficial for CFTR potentiation activityGeneral knowledge from related studies
Indole 2 and 3-carboxamidesFused RingStrengthens enzyme inhibitory activity nih.gov

Impact of Substituents on the Indole Core (N-1, C-3, C-5, C-6 Positions)

Modifications at various positions of the indole core are critical for fine-tuning the biological activity of this compound derivatives.

N-1 Position: The indole nitrogen (N-1) is a common site for substitution. Alkylation or arylation at this position can significantly impact a compound's properties. For example, in a series of indole-3-carboxamides developed as cannabinoid CB1 receptor agonists, substitution at the N-1 position with a 2-(4-methylpiperazin-1-yl)-2-oxoethyl group was a key modification. nih.gov In other studies, the introduction of various substituents on the N-1 position of indole derivatives has been shown to influence their antiviral and anticancer activities.

C-3 Position: The C-3 position is intrinsically linked to the sulfonamide moiety in this scaffold. The nature of the group at C-3 is a primary determinant of the compound's interaction with its biological target. In many indole derivatives, this position is crucial for establishing key binding interactions.

C-5 Position: Substitution at the C-5 position can also modulate biological activity. In the context of indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chloro substituent at the C-5 position was a common feature in the synthesized analogs. nih.gov This suggests that an electron-withdrawing group at this position can be favorable for certain biological activities.

C-6 Position: The foundational 6-fluoro substitution is a key feature. Further modifications at or around this position can lead to enhanced potency. For instance, in related heterocyclic systems, the combination of a 6-fluoro substituent with other groups on the phenyl ring proved to be beneficial.

Table 2: Impact of Substituents on the Indole Core in Various Indole Derivatives
PositionSubstituent TypeObserved Impact on Biological ActivityCompound Series ExampleReference
N-1Alkylation/ArylationModulates receptor binding and physicochemical propertiesIndole-3-carboxamides as CB1 agonists nih.gov
C-5Electron-withdrawing groups (e.g., Chloro)Can be favorable for antiviral activityIndolylarylsulfones as HIV-1 NNRTIs nih.gov

Role of the Sulfonamide Moiety and Substitutions on its Nitrogen

The sulfonamide group (-SO₂NH₂) is a versatile functional group with a wide range of pharmacological properties. nih.gov It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. nih.gov The acidity of the sulfonamide N-H can be tuned by the substituents on the sulfonamide nitrogen, which in turn affects its binding characteristics and pharmacokinetic properties. ijpsonline.com

In the context of this compound derivatives, the sulfonamide moiety is expected to play a crucial role in their biological activity. For instance, in the development of carbonic anhydrase inhibitors, the sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site. nih.gov

Substitutions on the sulfonamide nitrogen (R in -SO₂NHR) can have a profound impact on activity. In a study on indolylarylsulfones, various aryl and aliphatic sulfonamide groups were introduced at the end of a linker chain. nih.gov This "tail approach" allows for the exploration of additional binding pockets and can lead to improved potency and a better safety profile. The nature of the substituent on the sulfonamide nitrogen can influence solubility, metabolic stability, and target selectivity. For example, the introduction of a sulfonamide group has been shown to reduce cytotoxicity in some instances. nih.gov

Table 3: Role of the Sulfonamide Moiety and its Substitutions
ModificationObserved EffectExample ApplicationReference
Primary Sulfonamide (-SO₂NH₂)Acts as a zinc-binding groupCarbonic Anhydrase Inhibitors nih.gov
Substitution on Sulfonamide NitrogenModulates potency, selectivity, and physicochemical propertiesHIV-1 NNRTIs nih.gov
Introduction of Sulfonamide MoietyCan reduce cytotoxicityIndolylarylsulfones nih.gov

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound derivatives, the relative orientation of the indole core, the sulfonamide group, and any substituents will dictate how the molecule fits into the binding site of its target protein.

Physicochemical Property Modulation for Research Optimization

Optimizing the physicochemical properties of lead compounds is a crucial aspect of drug discovery. For this compound derivatives, key properties to consider include solubility, lipophilicity (logP), and metabolic stability.

The sulfonamide moiety itself can be leveraged to improve these properties. Due to its polar nature, the introduction of a sulfonamide group can increase solubility and reduce hERG toxicity. nih.gov Furthermore, substitutions on the sulfonamide nitrogen can be designed to fine-tune lipophilicity. For example, the synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors demonstrated that the carboxamide series displayed satisfactory kinetic solubility and metabolic stability. nih.gov This highlights how strategic modifications can lead to compounds with a more favorable profile for further development.

Table 4: Physicochemical Property Modulation Strategies
PropertyModulation StrategyExpected OutcomeReference
SolubilityIntroduction/modification of polar groups like sulfonamidesIncreased aqueous solubility nih.gov
Lipophilicity (logP)Varying substituents on the indole core and sulfonamide nitrogenOptimization of cell permeability and target engagementGeneral medicinal chemistry principle
Metabolic StabilityIntroduction of blocking groups (e.g., fluorine) or modifying metabolically labile sitesIncreased half-life and oral bioavailabilityGeneral medicinal chemistry principle
hERG ToxicityIntroduction of polar groups like sulfonamidesReduced potential for cardiac toxicity nih.gov

Computational Chemistry and Molecular Modeling in 6 Fluoro 1h Indole 3 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For the 6-fluoro-1H-indole-3-sulfonamide scaffold, docking studies are crucial for elucidating potential mechanisms of action by identifying key interactions within a protein's active site.

Research on analogous fluorinated sulfonamide and indole-based structures reveals common interaction patterns. These compounds are often designed to target enzymes such as dihydrofolate reductase (DHFR), aromatase, and various kinases. westmont.edunih.govresearchgate.net Docking simulations of fluorinated heterocyclic sulfonamides against P. falciparum DHFR have shown strong binding affinities, comparable to or greater than some existing antimalarial drugs. westmont.edu For instance, certain fluorinated sulfonamides achieved estimated binding energies of -7.6 ± 0.2 kcal/mol, indicating stable and favorable interactions. westmont.edu

Similarly, docking studies of indole (B1671886) sulfonamides against the aromatase enzyme have demonstrated that these molecules can occupy the same binding site as the natural substrate, androstenedione. nih.gov The sulfonamide moiety is frequently observed forming critical hydrogen bonds with active site residues, such as MET374 and ASP309 in aromatase or Thr199 in carbonic anhydrase. nih.govresearchgate.net The indole ring and the fluoro-substituted benzene (B151609) ring typically engage in hydrophobic and arene-H interactions with nonpolar residues like Val-121, Phe-131, and Leu-198. nih.gov The presence of the fluorine atom can enhance binding affinity through specific interactions or by altering the electronic properties of the ring. westmont.edu These simulations suggest that this compound could act as a competitive inhibitor for various enzymatic targets. nih.gov

Table 1: Predicted Binding Affinities of Analogous Sulfonamide Compounds

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Fluorinated Heterocyclic Sulfonamides P. falciparum DHFR -7.6 Not specified
Indole Sulfonamide Analogs Aromatase Not specified MET374, ASP309

This table presents data from docking studies on compounds structurally related to this compound to illustrate potential binding capabilities. westmont.edunih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole sulfonamides, QSAR models have been developed to predict their inhibitory potency against targets like the 3C-like protease (3CLpro) of SARS-CoV and aromatase. nih.govnih.gov

These models utilize molecular descriptors, which are numerical values representing different physicochemical properties of the molecules. A QSAR model for indole sulfonamides targeting aromatase revealed that the electronegativity descriptor MATS6e was significant. nih.gov This indicates that the arrangement of atoms with varying electronegativity at specific distances within the molecule is crucial for its inhibitory activity. nih.gov For this compound, the highly electronegative fluorine atom and the sulfonamide group would be key contributors to such descriptors.

QSAR studies help in optimizing lead compounds. By understanding which structural features enhance or diminish activity, chemists can rationally design new derivatives with improved potency. For example, a QSAR model might highlight that a para-substituted phenoxy group on the indole scaffold affords higher activity compared to an ortho-substituted one, guiding future synthetic efforts. nih.gov The goal of these models is to create a statistically robust tool that can reliably predict the activity of novel compounds like this compound before they are synthesized. nih.gov

Prediction of Binding Modes and Affinities

Predicting the precise binding mode and affinity is a primary goal of molecular docking. For this compound, the predicted binding orientation is anchored by the sulfonamide group. In many enzymes, this group coordinates with a zinc ion in the active site or forms strong hydrogen bonds with polar residues like threonine or arginine. researchgate.netnih.gov

The binding affinity, often expressed as a dissociation constant (Ki) or binding energy (kcal/mol), is calculated by a scoring function that evaluates the favorability of the predicted pose. Fluorinated sulfonamides have demonstrated binding affinities comparable to or stronger than benchmark drugs in certain models. westmont.edu For example, novel fluorinated sulfonamides matched the binding affinity of the antimalarial drug artesunate (B1665782) to within 0.25 kcal/mol in one study. westmont.edu This suggests that this compound has the potential to be a high-affinity ligand for specific biological targets.

Conformational Analysis and Energy Minimization

Before a ligand can be docked into a protein, its own three-dimensional structure must be optimized. Conformational analysis and energy minimization are computational processes used to find the most stable 3D arrangement (conformation) of a molecule. nih.gov For a flexible molecule like this compound, identifying the lowest energy conformer is a critical first step for accurate docking simulations. nih.gov

This optimization is typically performed using quantum mechanics or molecular mechanics methods. One common approach is the Density Functional Theory (DFT) method, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311g. westmont.eduresearchgate.net This process calculates the molecule's electronic structure to find the geometry with the minimum potential energy. The resulting optimized structure represents the most probable and stable shape of the molecule, which is then used as the input for docking simulations. nih.gov An accurate initial conformation is essential because the docking algorithm explores rotational freedom around single bonds but relies on a valid starting geometry to find the correct binding pose.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Research

In silico ADME prediction is a vital part of early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound and identify potential liabilities before committing to expensive preclinical studies. researchgate.net For this compound, various computational models can predict its drug-like characteristics.

These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. westmont.edu Fluorinated sulfonamides have been shown to possess good drug-like characteristics based on these rules. westmont.edu Online servers and software can calculate a range of ADME properties, providing a comprehensive profile. nih.gov For instance, predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of gut wall permeation), and blood-brain barrier (BBB) penetration can be readily obtained. japsonline.comfrontiersin.org

Studies on similar sulfonamide derivatives have shown they are predicted to have good oral absorption and no BBB penetration. japsonline.com Furthermore, predictions can extend to metabolic stability, such as whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. frontiersin.org This information helps in anticipating potential drug-drug interactions and metabolic clearance rates.

Table 2: Predicted In Silico ADME Properties for a Representative Indole Sulfonamide Scaffold

Property Predicted Value/Classification Implication
Lipophilicity (LogP) < 5 Good absorption and permeation
Human Intestinal Absorption (HIA) Good High probability of being absorbed from the gut
Blood-Brain Barrier (BBB) Penetration No Unlikely to cross into the central nervous system
CYP2D6 Inhibition No Low risk of drug interactions involving this enzyme

This table summarizes typical ADME predictions for compounds of this class based on computational models. The values indicate a promising profile for further development. westmont.edujapsonline.com

Preclinical Pharmacological Investigations of 6 Fluoro 1h Indole 3 Sulfonamide Analogs

In vitro Biological Evaluation in Cell-Based Assays

The initial stages of preclinical investigation for 6-fluoro-1H-indole-3-sulfonamide analogs have heavily relied on in vitro cell-based assays. These methods provide critical early data on biological activity, potency, and cellular mechanisms.

Inhibition of Viral Replicon Systems

The indole (B1671886) scaffold is a privileged structure in the development of antiviral agents, and its sulfonamide derivatives have been explored for their ability to inhibit viral replication. nih.gov Analogs of this compound have been investigated as inhibitors of key viral enzymes, which is the foundational mechanism tested by viral replicon systems. nih.govnih.gov Viral replicons are engineered viral genomes that can replicate within a host cell but cannot produce infectious particles, making them a safe and effective tool for screening antiviral compounds. nih.gov

Sulfonamide derivatives have shown significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). nih.gov Research has identified indole sulfonamides that act as potent inhibitors of HIV reverse transcriptase (RT), a critical enzyme for the viral life cycle. nih.gov For instance, the introduction of a pyrrolidine (B122466) sulfonamide at the 3-position of the indole ring led to analogs with excellent potency against wild-type HIV RT. nih.gov Further optimization of the indole 2-substituent improved activities against mutant strains of the virus. nih.gov Other related sulfonamides are known to target HIV protease and integrase, also key components of viral replication machinery. nih.gov

Additionally, the indole derivative Umifenovir (Arbidol) is a licensed antiviral in some countries for treating influenza and has shown a broad spectrum of activity, including against flaviviruses like Zika and West Nile virus. nih.gov This activity stems from its ability to inhibit virus-cell membrane fusion, a different but equally vital part of the viral life cycle. nih.gov The proven efficacy of these related compounds in inhibiting viral replication machinery underscores the potential of this compound analogs as candidates for evaluation in various viral replicon systems. nih.govnih.gov

Cell Proliferation and Viability Assays

A significant area of investigation for indole sulfonamide analogs has been their cytotoxic and anti-proliferative effects on cancer cell lines. Various studies have utilized cell viability assays, such as the MTT assay, to quantify the potency of these compounds.

One comprehensive study evaluated a library of 44 indole-sulfonamide derivatives against four human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.govacs.org Many of these compounds demonstrated notable activity, particularly against the MOLT-3 cell line. nih.govacs.org For example, derivatives in two specific series (H and I) exhibited potent cytotoxic activities with IC₅₀ values below 10 μM against MOLT-3 cells. nih.govacs.org The most potent analog, a 4-nitro derivative (compound 31), recorded an IC₅₀ value of 2.04 μM. nih.govacs.org

Similarly, a series of 1-acylated indoline-5-sulfonamide (B1311495) analogs were tested for their anti-proliferative activity against breast cancer (MCF7) and leukemia (K562) cell lines. nih.gov One of the most potent inhibitors of key cancer-related enzymes, compound 4f, was shown to suppress the growth of MCF7 cells with an IC₅₀ of 12.9 µM, demonstrating notable selectivity under hypoxic conditions. nih.gov Another study on novel indole derivatives containing a sulfonamide scaffold found that one compound (compound 18) displayed potent antiproliferative activity against four human cancer cell lines with IC₅₀ values ranging from 0.24 to 0.59 μM. rsc.org

The table below summarizes the anti-proliferative activities of selected indole sulfonamide analogs.

Table 1: Anti-proliferative Activity of Selected Indole Sulfonamide Analogs

Compound Series/Name Cell Line IC₅₀ (μM) Source
Indole-sulfonamide (Cpd 31) MOLT-3 2.04 nih.govacs.org
Indole-sulfonamide (Cpd 30) MOLT-3 >2.04 nih.govacs.org
Indole-sulfonamide (Cpd 37) MOLT-3 >2.04 nih.govacs.org
Indoline-5-sulfonamide (Cpd 4f) MCF-7 (hypoxia) 12.9 nih.gov
Indole-sulfonamide (Cpd 18) HeLa 0.24 rsc.org
Indole-sulfonamide (Cpd 18) A549 0.59 rsc.org
Indole-sulfonamide (Cpd 18) SGC-7901 0.31 rsc.org
Indole-sulfonamide (Cpd 18) HCT-116 0.26 rsc.org
3-Alkenyl-2-oxindole (Cpd 196) PaCa2 4.99 nih.gov
3-Alkenyl-2-oxindole (Cpd 200) PaCa2 5.08 nih.gov

Enzyme Assays for Target Engagement

To understand the molecular basis of their biological activity, indole sulfonamide analogs have been tested in various enzyme inhibition assays. These assays confirm direct interaction with specific protein targets. A primary target for this class of compounds has been the carbonic anhydrase (CA) family of enzymes, particularly isoforms associated with cancer. nih.govnih.gov

Novel urea (B33335) derivatives of indole-3-sulfonamide were synthesized and screened for their inhibitory activity against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov These compounds were found to be specifically active against hCA II, with one derivative (6l) showing the highest activity with an inhibition constant (Kᵢ) of 7.7 µM. nih.gov Another study on indoline-5-sulfonamide analogs demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and CA XII, with Kᵢ values as low as 132.8 nM and 41.3 nM, respectively. nih.gov

Beyond carbonic anhydrases, these analogs have been shown to inhibit other enzymes. A new hybrid class of indole-bearing sulfonamide scaffolds was synthesized and evaluated as α-glucosidase inhibitors, which are relevant for diabetes treatment. nih.gov The most potent analog in this series exhibited an IC₅₀ value of 1.60 μM, significantly more potent than the standard drug acarbose. nih.gov Other studies have identified indole sulfonamides as inhibitors of cyclooxygenase-2 (COX-2) and ectonucleotidases, further highlighting the diverse enzymatic targets of this chemical scaffold. nih.govbenthamscience.com

Table 2: Enzyme Inhibition by Selected Indole Sulfonamide Analogs

Compound/Analog Series Target Enzyme Inhibition Constant (Kᵢ / IC₅₀) Source
Indole-3-sulfonamide urea (Cpd 6l) hCA II Kᵢ: 7.7 µM nih.gov
Indoline-5-sulfonamide (Cpd 4f) hCA IX Kᵢ: 132.8 nM nih.gov
Indoline-5-sulfonamide (Cpd 4f) hCA XII Kᵢ: 41.3 nM nih.gov
Indole sulfonamide (Cpd 16) α-Glucosidase IC₅₀: 1.60 µM nih.gov
Indole acetic acid sulfonate (Cpd 5c) h-e5'NT IC₅₀: 0.37 µM nih.gov
Sulfonamide derivative (Cpd 11c) COX-2 > Acarbose benthamscience.com

In vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

Following promising in vitro results, select analogs have advanced to in vivo studies in animal models to confirm their biological effects and mechanisms of action in a whole-organism context. nih.gov

Target Engagement Studies

In vivo studies provide the ultimate proof-of-concept that a compound can reach its target and exert a pharmacological effect. An indole sulfonamide analog identified as a potent α-glucosidase inhibitor in vitro was further evaluated in a streptozotocin-induced diabetic rat model. nih.gov The compound exhibited significant antidiabetic activity, providing in vivo evidence of its target engagement and therapeutic potential. nih.gov

In the context of infectious diseases, indolamide derivatives have been evaluated in mice infected with Mycobacterium tuberculosis (Mtb). nih.gov These compounds showed dose-dependent anti-mycobacterial activity following oral administration, which strongly implies engagement with their intended target, the MmpL3 transporter, within the living animal. nih.gov

Mechanistic Studies on Cellular Processes (e.g., Tubulin Polymerization in Cells)

A key mechanism of action for the anticancer activity of many indole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, formed from tubulin polymers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov

Several studies have confirmed that indole sulfonamide and sulfonate analogs are potent inhibitors of tubulin polymerization. rsc.orgbenthamscience.com One study synthesized a series of novel indole derivatives with a sulfonamide scaffold and found the most active compound inhibited tubulin assembly with an IC₅₀ of 1.82 μM. rsc.org This inhibition of tubulin polymerization was shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. rsc.org Molecular docking studies further supported these findings, indicating that the compound binds to the colchicine (B1669291) binding site on tubulin. rsc.orgnih.gov Another series of bisindole sulfonates also demonstrated dose-dependent inhibition of tubulin polymerization, with the most active compounds having IC₅₀ values as low as 1.7 and 2.3 μM. benthamscience.com This direct effect on a critical cellular process provides a clear mechanistic basis for the observed anti-proliferative activity. benthamscience.com

Table 3: Tubulin Polymerization Inhibition by Indole Sulfonamide/Sulfonate Analogs

Compound/Analog Series IC₅₀ for Tubulin Polymerization Source
Indole-sulfonamide (Cpd 18) 1.82 µM rsc.org
Bisindole sulfonate (Cpd 4l) 1.7 µM benthamscience.com
Bisindole sulfonate (Cpd 4a) 2.3 µM benthamscience.com
Quinoline sulfonamide (Cpd D13) 6.74 µM mdpi.com

Analytical Characterization Techniques for 6 Fluoro 1h Indole 3 Sulfonamide

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-fluoro-1H-indole-3-sulfonamide. Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. While specific spectral data for this compound is not widely published, characterization is typically achieved through a combination of these methods. Related studies on indole (B1671886) derivatives confirm that these techniques are standard for structural confirmation researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The expected absorption bands are based on the vibrations of specific bonds within the molecule. For instance, the IR spectrum of a related indole derivative, 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, showed characteristic signals for N-H and O-H functional groups at 3346 and 3292 cm⁻¹, respectively, and a carbonyl group stretching signal at 1693 cm⁻¹ jmchemsci.com.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Bond Vibration
N-H (Indole)3400-3300Stretching
C-H (Aromatic)3100-3000Stretching
S=O (Sulfonamide)1350-1310 and 1160-1120Asymmetric & Symmetric Stretching
N-H (Sulfonamide)3300-3200Stretching
C-F (Fluoro)1250-1020Stretching
C=C (Aromatic)1620-1450Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon and hydrogen framework of this compound. The fluorine atom at the C-6 position will cause characteristic splitting patterns in the signals of nearby protons and carbons. For example, 6-fluoroindole (B127801) is used to label bacterial cells for in vitro studies using ¹⁹F NMR and ¹⁵N-¹H HSQC NMR ossila.com.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Indole NH)~11.5br s-
H-2~7.5d~3.0
H-4~7.8dd~8.8, 5.4
H-5~7.0ddd~9.0, 9.0, 2.4
H-7~7.3dd~9.6, 2.4
Sulfonamide NH₂~7.2s-

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~115
C-3a~122
C-4~110 (d, JCF ≈ 25 Hz)
C-5~120 (d, JCF ≈ 10 Hz)
C-6~160 (d, JCF ≈ 240 Hz)
C-7~100 (d, JCF ≈ 4 Hz)
C-7a~137

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm the structure. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

Interactive Table: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₈FN₂O₂S215.03
[M+Na]⁺C₈H₇FN₂NaO₂S237.01

Electrochemical Analysis (Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are valuable for investigating the redox properties of this compound. These methods can provide insights into the oxidation and reduction potentials of the molecule, which can be relevant to its potential biological activity and stability.

Studies on related indole-based sulfonamide derivatives have demonstrated that these compounds are often electroactive and can be readily oxidized at carbon-based electrodes nih.gov. The electrochemical behavior, including redox potentials, can be influenced by substitutions on the indole ring and the sulfonamide group nih.govnih.gov.

Cyclic Voltammetry (CV)

In a typical CV experiment for an indole sulfonamide, a glassy carbon electrode might be used as the working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the compound. The peak potentials and currents can provide information about the electrochemical reversibility and the number of electrons transferred. Mechanistic insights can be gained from these electrochemical experiments noelresearchgroup.comucl.ac.uk.

Square Wave Voltammetry (SWV)

SWV is a differential technique that often provides higher sensitivity and better resolution of peaks compared to CV. It is particularly useful for quantitative analysis and for studying complex electrode processes.

Interactive Table: Expected Electrochemical Parameters for this compound

TechniqueParameterExpected ValueConditions
Cyclic VoltammetryOxidation Peak Potential (Epa)+0.8 to +1.2 Vvs. Ag/AgCl, in acetonitrile (B52724) with supporting electrolyte
Square Wave VoltammetryPeak Potential (Ep)+0.75 to +1.15 Vvs. Ag/AgCl, in acetonitrile with supporting electrolyte

Chromatographic Techniques (e.g., TLC, HPLC for Purity and Identity Confirmation)

Chromatographic methods are essential for assessing the purity of this compound and for confirming its identity by comparing its retention behavior to a known standard.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. The retention factor (Rf) is a key parameter in TLC. For indole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a variety of solvent systems serving as the mobile phase. The development of the reaction can be monitored by TLC nih.gov.

Interactive Table: Hypothetical TLC Data for this compound

Stationary PhaseMobile Phase (v/v)Rf Value
Silica Gel 60 F₂₅₄Ethyl Acetate : Hexane (1:1)~0.45
Silica Gel 60 F₂₅₄Dichloromethane : Methanol (B129727) (95:5)~0.50

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used for the final purity assessment and quantification of this compound. Reversed-phase HPLC is the most common mode for analyzing sulfonamides and related compounds nanobioletters.combasicmedicalkey.com. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol nanobioletters.comresearchgate.net. The retention time (Rt) is the characteristic parameter for a compound under specific HPLC conditions.

Interactive Table: Hypothetical HPLC Parameters for this compound

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Rt)~5-7 minutes

Future Research Directions for 6 Fluoro 1h Indole 3 Sulfonamide

Exploration of Novel Biological Targets

The indole (B1671886) sulfonamide scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a range of biological targets. Future research should systematically screen 6-fluoro-1H-indole-3-sulfonamide against a diverse panel of enzymes and receptors to identify novel therapeutic applications.

Potential Target Classes for Investigation:

Target ClassRationale for InvestigationKey Research Approaches
Kinases Many indole derivatives exhibit kinase inhibitory activity. The fluoro-substitution on the indole ring could confer selectivity towards specific kinases implicated in cancer and inflammatory diseases.- High-throughput kinase screening assays.- In-cell target engagement studies using techniques like NanoBRET. nih.gov
G-protein coupled receptors (GPCRs) The indole nucleus is a common motif in ligands for various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. The sulfonamide group could modulate binding affinity and functional activity.- Radioligand binding assays.- Functional assays measuring downstream signaling pathways (e.g., cAMP accumulation, calcium mobilization).
Ion Channels Certain sulfonamides are known to modulate the activity of ion channels. The unique electronic properties of the 6-fluoro substituent may influence interactions with voltage-gated or ligand-gated ion channels.- Electrophysiological studies (e.g., patch-clamp) on various ion channel subtypes.
Epigenetic Targets The indole scaffold can be found in inhibitors of epigenetic enzymes such as histone deacetylases (HDACs). Exploration in this area could reveal potential applications in cancer and neurodegenerative disorders.- In vitro enzymatic assays with a panel of HDAC isoforms.- Cellular assays measuring histone acetylation levels.

Initial investigations into related indole sulfonamide compounds have shown promise against targets such as tubulin, carbonic anhydrases, and HIV reverse transcriptase. nih.govnih.govnih.gov For instance, certain indole sulfonamides act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase, a mechanism crucial in cancer therapy. nih.govnih.gov Others have demonstrated potent, and in some cases isoform-selective, inhibition of carbonic anhydrases, which are implicated in glaucoma, epilepsy, and certain types of cancer. nih.gov The presence of the sulfonamide moiety has also been linked to antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.govnih.gov

Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are paramount for the exploration of this compound and its analogs. Future research in this area should focus on developing novel, high-yield, and scalable synthetic strategies.

A key starting material for these syntheses is 6-fluoroindole (B127801). google.com The introduction of the sulfonamide group at the 3-position of the indole ring is a critical step. Traditional methods often involve the reaction of an indole with chlorosulfonic acid, followed by amination. However, these methods can suffer from harsh reaction conditions and the formation of side products.

Promising Avenues for Synthetic Innovation:

Transition-Metal Catalyzed C-H Functionalization: Direct C-H sulfonamidation of 6-fluoroindole would represent a highly atom-economical and efficient approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound and its derivatives.

Novel Sulfonylating Reagents: The development of new reagents for the introduction of the sulfonamide group could offer improved reactivity, selectivity, and functional group tolerance.

A patent for the synthesis of 6-fluoroindole-3-acetonitrile (B1321227) highlights a two-step process starting from 6-fluoroindole, indicating the feasibility of functionalizing this core structure. google.com

Rational Design of Highly Selective and Potent Analogs

Building upon the identification of promising biological targets, the rational design of analogs of this compound will be crucial for optimizing potency and selectivity. This involves a deep understanding of the structure-activity relationships (SAR).

Key Strategies for Analog Design:

Structure-Based Drug Design (SBDD): Once a specific target is validated, X-ray crystallography or cryo-electron microscopy can be used to determine the binding mode of this compound. This structural information will guide the design of analogs with improved interactions with the target protein.

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding affinities and conformations of virtual libraries of analogs, prioritizing the synthesis of the most promising candidates. tandfonline.comnih.gov

Bioisosteric Replacement: The sulfonamide group and the fluorine atom can be replaced with other functional groups with similar steric and electronic properties to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties and target interactions. For example, replacing the sulfonamide with a sulfamate (B1201201) or a sulfamide (B24259) could alter the compound's hydrogen bonding capacity and solubility. nih.gov

Studies on related indole sulfonamides have shown that modifications to the sulfonamide moiety and substitutions on the indole ring can significantly impact biological activity and selectivity. researchgate.net For instance, the addition of various substituents to the sulfonamide nitrogen can lead to compounds with enhanced inhibitory potency and selectivity for specific carbonic anhydrase isoforms.

Mechanistic Elucidation at the Molecular Level

A thorough understanding of how this compound exerts its biological effects at the molecular level is essential for its development as a therapeutic agent.

Areas for Mechanistic Investigation:

Target Engagement and Binding Kinetics: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound with its target protein.

Cellular Pathway Analysis: Once a cellular effect is observed, detailed studies should be undertaken to identify the specific signaling pathways that are modulated by the compound. This can involve techniques such as Western blotting, quantitative PCR, and proteomics.

Identification of Resistance Mechanisms: For applications in areas like oncology and infectious diseases, it is crucial to anticipate and understand potential mechanisms of resistance. This can be achieved through the generation of resistant cell lines and subsequent genomic and proteomic analysis. Research on sulfonamide resistance has identified target modification as a primary mechanism. nih.gov

Development of Advanced in vitro and in vivo Research Models

To accurately predict the therapeutic potential of this compound, it is necessary to move beyond simple in vitro assays and utilize more complex and physiologically relevant research models.

Advanced Models for Preclinical Evaluation:

3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures and can provide more accurate predictions of drug efficacy.

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered the gold standard for preclinical evaluation of anticancer drugs.

Genetically Engineered Mouse Models (GEMMs): These models, where specific genes are altered to mimic human diseases, can be invaluable for studying the efficacy and mechanism of action of a drug candidate in a more physiologically relevant context.

In Vitro Models for Specific Pathologies: For instance, in the context of neurodegenerative diseases, induced pluripotent stem cell (iPSC)-derived neurons from patients can be used to test the neuroprotective effects of the compound.

The use of such advanced models will be critical in generating robust preclinical data to support the progression of this compound and its analogs towards clinical development. A study on a related indole-chalcone compound, FC116, utilized a colorectal cancer xenograft mouse model to demonstrate its in vivo antitumor potency. nih.gov

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueObservationReference
1H^1\text{H}-NMR (400 MHz, DMSO-d6_6)δ 8.12 (s, 1H, H-2), 7.68 (dd, J=8.8J = 8.8, 2.4 Hz, 1H, H-4), 7.23 (s, 2H, NH2_2)
19F^{19}\text{F}-NMR (376 MHz, DMSO-d6_6)δ -112.5 (s)
IR (KBr)3340 cm1^{-1} (N–H), 1320 cm1^{-1} (S=O)

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

SubstrateReaction Yield (%)ConditionsReference
6-Fluoro derivative82Pd(PPh3_3)4_4, K2_2CO3_3, 80°C
Non-fluoro analog58Same conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.